Iodine trichloride
Description
Overview of Interhalogen Chemistry: Classification, Bonding Paradigms, and Reactivity Trends
Interhalogen compounds are molecules formed from the covalent bonding of two or more different halogen atoms (fluorine, chlorine, bromine, iodine). stxaviersthumba.ac.inbyjus.com In these compounds, there are no atoms from any other elemental group. stxaviersthumba.ac.inunacademy.com The general formula is typically XYn, where X is the larger, less electronegative halogen, and Y is the smaller, more electronegative one. vedantu.com The value of 'n' is always an odd number, which is a consequence of the odd valencies of halogens. vedantu.com
Classification: Interhalogen compounds are categorized into four main types based on the number of atoms in the molecule. byjus.comunacademy.com The ability to form compounds with a higher number of Y atoms increases as the size ratio of the central atom (X) to the outer atom (Y) increases. byjus.com
| Type | General Formula | Examples | Molecular Geometry |
| Diatomic | XY | ClF, BrCl, ICl | Linear |
| Tetratomic | XY₃ | ClF₃, BrF₃, ICl₃ | T-shaped |
| Hexatomic | XY₅ | ClF₅, BrF₅, IF₅ | Square Pyramidal |
| Octatomic | XY₇ | IF₇ | Pentagonal Bipyramidal |
Bonding Paradigms: The bonds in interhalogen compounds are primarily covalent, arising from the small difference in electronegativity between the bonded halogen atoms. stxaviersthumba.ac.invedantu.comelementalchemistry.in However, the bond possesses some ionic character, with the larger, less electronegative halogen (X) acquiring a partial positive charge. unacademy.comvedantu.com The molecular structures of these compounds can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. stxaviersthumba.ac.inbyjus.com For instance, AX₃ type molecules exhibit a bent T-shaped geometry. byjus.com Due to the presence of only bond pairs and lone pairs of electrons, interhalogen compounds are diamagnetic in nature. stxaviersthumba.ac.invedantu.com
Reactivity Trends: Interhalogen compounds are generally more reactive than their parent halogens, with the exception of fluorine (F₂). stxaviersthumba.ac.inunacademy.comvedantu.com This heightened reactivity is attributed to the A-X bond in interhalogens being weaker than the X-X bond in dihalogen molecules (except for the F-F bond). stxaviersthumba.ac.invedantu.comelementalchemistry.in This relative weakness makes the bond easier to break, leading to greater reactivity. They are known to be powerful oxidizing agents and are often used as fluorinating or chlorinating agents in chemical synthesis. byjus.comwikipedia.orgdrugfuture.com
Position of Iodine Trichloride (B1173362) (ICl₃) within the Interhalogen Family
Iodine trichloride (ICl₃) is a significant member of the AX₃ class of interhalogens. elementalchemistry.in It is a bright yellow crystalline solid that can decompose upon exposure to light and heat, sometimes appearing reddish due to the presence of elemental iodine. wikipedia.orgsciencemadness.org
| Property | Value |
| Chemical Formula | ICl₃ (monomer), I₂Cl₆ (dimer) |
| Molar Mass | 233.26 g/mol (monomer), 466.53 g/mol (dimer) wikipedia.orgsciencemadness.org |
| Appearance | Bright yellow or reddish-brown solid wikipedia.orgdrugfuture.comsciencemadness.org |
| Odor | Pungent, irritating drugfuture.comsciencemadness.org |
| Density | 3.11 g/cm³ (at 15 °C) wikipedia.orgsciencemadness.org |
| Melting Point | 63 °C (decomposes) wikipedia.orgamericanelements.com |
| Boiling Point | Decomposes at 77 °C into iodine monochloride and chlorine drugfuture.comsciencemadness.org |
This compound exhibits distinct structural and electronic properties. In the solid state, it does not exist as a simple ICl₃ monomer. Instead, it forms a planar dimer with the molecular formula I₂Cl₆. wikipedia.orgsciencemadness.org This dimeric structure is represented as Cl₂I(μ-Cl)₂ICl₂, featuring two iodine atoms linked by two bridging chlorine atoms, with four terminal chlorine atoms. sciencemadness.orgechemi.com
From an electronic standpoint, the central iodine atom in the ICl₃ monomer must expand its valence shell to accommodate more than the typical octet of electrons. vaia.com The iodine atom has 10 valence electrons in the monomeric form (three bonding pairs and two lone pairs). vaia.comyoutube.com This arrangement of electron pairs results in a T-shaped molecular geometry, consistent with VSEPR theory predictions for AX₃E₂ systems (where A is the central atom, X are bonding pairs, and E are lone pairs). vaia.comck12.org
Furthermore, in its molten state, this compound is conductive, which suggests it undergoes dissociation into ions. wikipedia.orgechemi.com This is believed to be due to the equilibrium: I₂Cl₆ ⇌ ICl₂⁺ + ICl₄⁻. wikipedia.org This self-ionization is a notable feature among interhalogen compounds. elementalchemistry.inechemi.com
The discovery of iodine itself dates back to 1811 by the French chemist Bernard Courtois. americanelements.comwikipedia.orgbcn.cl Shortly after, extensive research into its chemical properties began. The first preparation of this compound was accomplished by the renowned French chemist Joseph Louis Gay-Lussac in 1814. wiley-vch.de He produced the compound by reacting iodine with an excess of chlorine under gentle heating. wiley-vch.de
Early 20th-century literature describes various methods for its preparation, including the direct reaction of finely powdered iodine with an excess of liquid chlorine. drugfuture.comsciencemadness.org Historically, it has been recognized as a potent oxidizing and chlorinating agent. drugfuture.com Research from the early 1900s also documented its use in creating solutions with hydrochloric acid for various chemical applications. drugfuture.comprepchem.com During the late 19th and early 20th centuries, iodine compounds, including this compound, were investigated for their disinfectant properties. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
trichloro-λ3-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3I/c1-4(2)3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIVBWALDNUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
ClI(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ICl3, Cl3I | |
| Record name | iodine(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iodine trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061219 | |
| Record name | Iodine chloride (ICl3) | |
| Source | EPA DSSTox | |
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Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865-44-1 | |
| Record name | Iodine trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodine trichloride | |
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| Record name | Iodine chloride (ICl3) | |
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| Record name | Iodine chloride (ICl3) | |
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| Record name | Iodine trichloride | |
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| Record name | IODINE TRICHLORIDE | |
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Synthetic Methodologies for Iodine Trichloride
Direct Halogenation Approaches
The most common methods for synthesizing iodine trichloride (B1173362) involve the direct reaction of elemental iodine with chlorine. These approaches are favored for their straightforward nature, directly combining the constituent halogens under controlled conditions. The stoichiometry of the reaction is critical; an excess of chlorine is necessary to drive the reaction past the formation of iodine monochloride (ICl) to the desired trichloride. google.com
The synthesis of iodine trichloride can be effectively achieved by reacting elemental iodine with an excess of liquid chlorine at low temperatures. wikipedia.org One established method involves the slow addition of powdered iodine to liquid chlorine that has been condensed at approximately -70 °C. wikipedia.orgchempedia.info As the reaction proceeds and the excess liquid chlorine is allowed to evaporate, a solid, yellow-orange product of this compound remains. chempedia.info
Alternatively, the reaction can be carried out at elevated temperatures. Heating a mixture of liquid iodine with a stream of chlorine gas to around 105 °C also yields this compound. smolecule.com In this process, solid iodine is first reacted with gaseous chlorine to form iodine monochloride, which is then treated with more chlorine gas to produce this compound. brainly.com
| Method | Reactant 1 | Reactant 2 | Temperature | Description |
| Low-Temperature Synthesis | Powdered Iodine (I₂) | Excess Liquid Chlorine (Cl₂) | -70 °C | Iodine is added to condensed liquid chlorine. Excess chlorine is evaporated to leave the solid product. wikipedia.orgchempedia.info |
| High-Temperature Synthesis | Liquid Iodine (I₂) | Gaseous Chlorine (Cl₂) | ~105 °C | A mixture of liquid iodine and chlorine gas is heated to form the product. smolecule.com |
Gas-phase synthesis provides another route for the formation of this compound. This typically involves the reaction of iodine vapor with chlorine gas. In a common laboratory setup, iodine is gently heated in a flask to produce a vapor. prepchem.com This iodine vapor is then introduced into a larger vessel, such as a glass balloon, that is filled with chlorine gas. chempedia.infoprepchem.com A strong absorption of the chlorine by the iodine vapor occurs, leading to the precipitation of reddish-yellow crystals of this compound on the walls of the reaction vessel. prepchem.com Once the reaction is complete, any excess chlorine can be removed by passing a current of a dry, inert gas like carbon dioxide through the apparatus. chempedia.infoprepchem.com
Reaction of Elemental Iodine with Excess Chlorine at Controlled Temperatures
Alternative Synthetic Routes
Beyond the direct combination of halogens, this compound can be prepared through other chemical pathways. These methods utilize different starting materials, such as organoiodine compounds or iodine oxoacids.
The relationship between this compound and iodine triacetate is notable in iodine chemistry. Research has shown that iodine triacetate is prepared from this compound, not the other way around. rsc.orgrsc.org The synthesis involves stirring this compound with silver acetate (B1210297) in dried acetic acid. rsc.org This reaction establishes this compound as a key precursor for producing certain iodine(III) reagents like iodine triacetate. rsc.orgresearchgate.net Iodine triacetate is recognized for its use in the stereo- and regio-specific iodoacetoxylation of alkenes. rsc.orgrsc.org
This compound can be formed from iodic acid in a highly acidic and chloride-rich environment. When iodic acid (HIO₃) is subjected to conditions of very low pH in the presence of a high concentration of chloride ions, such as in concentrated hydrochloric acid, it is reduced to this compound. wikipedia.org
A specific preparative method involves grinding a mixture of iodic acid and resublimed iodine and adding this powdered mixture in small portions to cooled, concentrated hydrochloric acid. prepchem.com The reaction proceeds to form an orange-yellow solution of this compound. prepchem.com This solution is stable and can be kept indefinitely when maintained in a high concentration of hydrochloric acid. prepchem.com Another related reaction involves warming potassium iodate (B108269) with concentrated hydrochloric acid, which results in a vigorous evolution of chlorine and the formation of potassium tetrachloroiodide (KICl₄), a derivative salt of this compound. rsc.orghomescience.net
| Method | Primary Reactants | Key Reagent | Product Form |
| Iodic Acid Reduction | Iodic Acid (HIO₃), Iodine (I₂) | Concentrated Hydrochloric Acid (HCl) | Aqueous Solution of ICl₃ prepchem.comwikipedia.org |
| Potassium Iodate Reaction | Potassium Iodate (KIO₃) | Concentrated Hydrochloric Acid (HCl) | Potassium Tetrachloroiodide (KICl₄) rsc.orghomescience.net |
Structural Elucidation and Bonding Characteristics of Iodine Trichloride
The electronic and molecular structure of the iodine trichloride (B1173362) monomer is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory.
Molecular Geometry and Hybridization States
The central iodine atom in the ICl₃ monomer is surrounded by five electron domains, which consist of three bonding pairs with chlorine atoms and two lone pairs of electrons. ck12.orgbrainly.com This arrangement leads to a specific hybridization and geometry.
Electronic Geometry: Trigonal Bipyramidal Electron Domain Arrangement To minimize repulsion, the five electron domains around the central iodine atom adopt a trigonal bipyramidal geometry. ck12.orgbrainly.com In this arrangement, the electron pairs are directed towards the corners of a trigonal bipyramid. The hybridization of the central iodine atom is sp³d. youtube.comvedantu.com
Molecular Geometry: T-shaped Configuration of the Monomer While the electron domains have a trigonal bipyramidal arrangement, the molecular geometry is determined by the positions of the atoms only. The two lone pairs occupy two of the equatorial positions to minimize repulsion, resulting in the three chlorine atoms assuming a T-shaped configuration. ck12.orgbrainly.comvaia.comtestbook.com The bond angles in this T-shaped molecule are approximately 90 and 180 degrees. brainly.comyoutube.com
Dimeric Nature in Condensed Phases
In the solid state, iodine trichloride does not exist as discrete ICl₃ monomers but instead forms a dimer with the chemical formula I₂Cl₆. wikipedia.orgsihaulichemicals.comsmolecule.comottokemi.com
Solid-State Dimer (I₂Cl₆) Formation and Planar Structure
The I₂Cl₆ dimer is formed through the association of two ICl₃ monomers. wikipedia.orgsciencemadness.org This dimeric structure is notably planar. wikipedia.orgsciencemadness.orgbrainly.in Each iodine atom in the dimer is surrounded by four chlorine atoms. libretexts.orglibretexts.org
Characterization of Bridging Chlorine Atoms in the Dimer
The planar I₂Cl₆ structure is held together by two bridging chlorine atoms, which are shared between the two iodine centers. wikipedia.orgsciencemadness.orgmolbase.com This can be represented as Cl₂I(μ-Cl)₂ICl₂. ottokemi.comsciencemadness.orgmolbase.com The other four chlorine atoms are terminal, bonded to only one iodine atom each.
Ionic Character and Dissociation in Molten States
When this compound is melted, it exhibits electrical conductivity, which suggests a degree of self-dissociation. wikipedia.orgdbpedia.org This indicates that the molten state is not simply composed of neutral I₂Cl₆ molecules. The dissociation is believed to proceed according to the following equilibrium:
I₂Cl₆ ⇌ ICl₂⁺ + ICl₄⁻ wikipedia.orgdbpedia.org
This dissociation into the tetrachloroiodate(III) anion (ICl₄⁻) and the dichloroidonium(III) cation (ICl₂⁺) explains the observed conductivity of molten this compound. echemi.com
Evidence of Dissociation into ICl₂⁻ and ICl₄⁺ Ions
In the solid state, this compound exists as a planar dimer with the formula I₂Cl₆. echemi.comlibretexts.org However, in the molten state, there is significant evidence to suggest that it undergoes autoionization, or self-dissociation. echemi.comquora.com This process involves the transfer of a chloride ion between two ICl₃ molecules, leading to the formation of the dichloroiodate(I) anion (ICl₂⁻) and the tetrachloroiodide(III) cation (ICl₄⁺).
The equilibrium for this dissociation can be represented as: 2ICl₃ ⇌ ICl₂⁻ + ICl₄⁺
This ionic model for liquid this compound is supported by its chemical reactivity. For instance, ICl₃ reacts with various metal chlorides, such as alkali metal chlorides, to form salts known as tetrachloriodides, which contain the ICl₄⁻ anion. libretexts.org The formation of these stable anionic complexes lends credence to the existence of related ionic species in the pure molten state. The bonding within these resulting ions, ICl₂⁻ and ICl₄⁺, is also considered to have significant covalent character. echemi.comquora.com
Correlation with Electrical Conductivity in Molten ICl₃
A primary piece of evidence supporting the dissociation of this compound is the measurable electrical conductivity of the compound in its molten state. echemi.comquora.com Solid this compound, being a molecular solid composed of neutral I₂Cl₆ dimers, is a poor conductor of electricity. However, upon melting (under pressure to prevent decomposition), it transforms into a brown liquid that can conduct an electric current. libretexts.org
This conductivity is directly attributed to the presence of mobile ions generated through the autoionization process described previously. echemi.comquora.com The ICl₂⁻ and ICl₄⁺ ions are free to move within the molten liquid, and when an external electric field is applied, these ions migrate towards the oppositely charged electrodes, thereby carrying charge and allowing the flow of electricity. The phenomenon is analogous to the electrical conductivity observed in other autoionizing interhalogen compounds, such as bromine trifluoride (BrF₃), which dissociates into [BrF₂⁺] and [BrF₄⁻] ions. libretexts.org
Table 1: Properties of Molten this compound
| Property | Observation | Interpretation |
| State | Brown Liquid (when melted under pressure) libretexts.org | Transition from a dimeric solid to a liquid phase. |
| Electrical Conductivity | Conducts electricity echemi.comquora.com | Presence of mobile charge carriers. |
| Ionic Species | Postulated as ICl₂⁻ and ICl₄⁺ echemi.comquora.com | Result of autoionization (self-dissociation). |
Theoretical Descriptions of Chemical Bonding
Analysis of Covalent and Coordinate Covalent Contributions within ICl₃
The chemical bonding in this compound is complex, exhibiting features of both standard covalent and coordinate covalent bonding, particularly in its solid-state dimeric form, I₂Cl₆. echemi.comquora.com
In the solid phase, two ICl₃ molecules associate to form a planar dimer. Within this I₂Cl₆ structure, each iodine atom is bonded to four chlorine atoms. These bonds can be categorized as follows:
Covalent Bonds: Each iodine atom is bonded to two terminal (non-bridging) chlorine atoms. These are formed by the sharing of electrons between iodine and chlorine and are considered conventional single covalent bonds.
Coordinate Covalent Bonds: The dimer is held together by two "bridging" chlorine atoms. Each bridging chlorine is bonded to both iodine atoms. This linkage can be described as a coordinate covalent bond where a chlorine atom from one ICl₃ monomer donates a lone pair of electrons to the electron-deficient iodine atom of the adjacent ICl₃ molecule. savemyexams.comlibretexts.org The iodine atom can accept this electron pair because it has an expanded valence shell. youtube.com
This arrangement results in a more stable structure compared to two separate ICl₃ molecules. libretexts.org The combination of covalent and coordinate covalent bonds satisfies the bonding capacity of the atoms and explains the planar, dimeric structure observed experimentally. libretexts.org
Table 2: Bonding Analysis of the I₂Cl₆ Dimer
| Bond Type | Description | Atoms Involved | Role in Structure |
| Covalent | A shared pair of electrons, with each atom contributing one electron. | One iodine atom and one terminal chlorine atom. | Forms the primary bonds within each ICl₃ monomer unit. |
| Coordinate Covalent | A shared pair of electrons, where one atom (the donor) provides both electrons to another atom (the acceptor). libretexts.org | One bridging chlorine atom (donor) and two iodine atoms (acceptors). | Links the two ICl₃ monomer units to form the stable I₂Cl₆ dimer. |
Advanced Spectroscopic and Diffraction Studies
X-ray Crystallographic Analyses of Iodine Trichloride (B1173362) Structures
X-ray crystallography is a definitive method for determining the precise arrangement of atoms within a crystalline solid. anton-paar.comcarleton.edu Early investigations into iodine trichloride's structure using this technique revealed a departure from a simple monomeric form, establishing its dimeric nature. iucr.org
In its solid state, this compound exists as a planar dimer with the molecular formula I₂Cl₆. wikipedia.orglibretexts.org The crystal structure was first determined in 1954 through three-dimensional Patterson and Fourier syntheses. iucr.org This analysis showed that this compound crystallizes in the triclinic space group Pī. iucr.org The structure consists of two ICl₃ units linked by bridging chlorine atoms, forming a flat I₂Cl₆ molecule. iucr.orgwikipedia.org This dimeric arrangement is a key feature of its solid-state chemistry.
Detailed crystallographic studies have precisely mapped the geometry of the I₂Cl₆ dimer. iucr.org Each iodine atom is coordinated to four chlorine atoms. Two of these are terminal chlorine atoms, while the other two are bridging atoms that link the two iodine centers. The bond lengths between the iodine and the terminal chlorine atoms are shorter and thus stronger, while the bonds to the bridging chlorine atoms are longer and weaker. iucr.org The molecule is planar with only minor deviations. iucr.org
The experimentally determined bond lengths within the I₂Cl₆ dimer are summarized in the table below.
| Bond Type | Atom Pair | Bond Length (Å) |
| Terminal | I—Cl | 2.38 |
| Terminal | I—Cl | 2.39 |
| Bridging | I—Cl | 2.68 |
| Bridging | I—Cl | 2.72 |
| Data sourced from Boswijk & Wiebenga (1954). iucr.org |
Determination of the Dimeric Crystal Structure (I₂Cl₆)
Photoelectron Spectroscopy (PES) Investigations of Electronic Structure
Photoelectron spectroscopy (PES) is a powerful technique used to measure the ionization energies of molecules, providing direct insight into their electronic structure. wikipedia.org Studies combining PES with quantum chemical calculations have been performed on this compound to understand its molecular orbitals and bonding characteristics. researchgate.netresearchgate.net
The vertical ionization potential corresponds to the energy required to remove an electron from a molecule without any change in the molecular geometry. wikipedia.org For this compound, experimental PES studies are complicated by its dissociation into iodine monochloride (ICl) and chlorine (Cl₂). researchgate.netsioc-journal.cn Therefore, theoretical calculations are crucial for predicting the electronic properties of the intact ICl₃ molecule. Using the outer valence Green's function (OVGF) method with a 6-311++G(df) basis set, the first vertical ionization potential for this compound has been calculated. researchgate.netsioc-journal.cn
| Calculation Method | Predicted First Vertical Ionization Potential (eV) |
| OVGF / 6-311++G(df) | 10.732 |
| OVGF / 6-311++G(df) | 10.372 |
| Calculated values for ICl₃ reported in related studies. researchgate.netsioc-journal.cn |
A significant finding from combined PES and theoretical studies is that the experimental photoelectron spectrum of this compound is effectively a composite spectrum of its decomposition products, iodine monochloride and chlorine. researchgate.netsioc-journal.cn This indicates that under the conditions of the PES experiment, ICl₃ is unstable.
Quantum chemical calculations using methods like B3LYP have been employed to investigate the dissociation pathway. researchgate.netsioc-journal.cn These calculations show the decomposition is slightly endothermic and have determined the activation energy for the process to be 168.4 kJ/mol. researchgate.netsioc-journal.cn By modeling the electronic structures of ICl₃, ICl, and Cl₂ theoretically, researchers can understand why the experimental spectrum is dominated by the dissociation products and use these calculations to predict the properties of the transient ICl₃ molecule. researchgate.net
Determination of Vertical Ionization Potentials
Vibrational and Electronic Absorption Spectroscopy
Vibrational and electronic spectroscopy probe the energy differences between vibrational and electronic states, respectively. For this compound, these methods provide information on molecular vibrations and electronic transitions.
The Raman spectrum of solid this compound has been studied, providing information about the vibrational modes of the I₂Cl₆ dimer. colab.ws
Electronic absorption spectroscopy (UV-Vis) of this compound in various solvents reveals characteristic absorption bands. In dichloromethane (B109758), ICl₃ exhibits absorption maxima at approximately 320 nm and 360 nm. researchgate.net In carbon tetrachloride, the absorption spectrum has been noted to differ from that of pure iodine or chlorine, with a slight discrepancy from the spectrum of iodine monochloride, which is attributed to the equilibrium I₂Cl₆ ⇌ 2ICl + Cl₂. royalsocietypublishing.org
| Spectroscopy Type | Wavelength/Wavenumber | Solvent/State |
| UV-Vis Absorption | ~320 nm, ~360 nm | Dichloromethane |
| UV-Vis Absorption | Not specified | Carbon Tetrachloride |
| Raman | Not specified | Solid |
| Data sourced from various spectroscopic studies. colab.wsresearchgate.netroyalsocietypublishing.org |
Characterization of Absorption Spectra in Non-Reactive Solvents
The study of this compound (ICl₃) in non-reactive solvents using UV-Vis spectrophotometry reveals distinct absorption characteristics. The choice of solvent can influence the position and intensity of absorption bands, though studies in inert solvents aim to minimize solute-solvent interactions to observe the intrinsic spectral properties of the compound. slideshare.net
In solutions of carbon tetrachloride, this compound exhibits a characteristic absorption spectrum that distinguishes it from its constituent elements, iodine and chlorine, and from other interhalogen compounds like iodine monochloride. units.itroyalsocietypublishing.org Research comparing the absorption spectra of interhalogen compounds to the summation of their individual halogen components has been fundamental in confirming their formation and characterizing their electronic transitions. units.itroyalsocietypublishing.org
When dissolved in solvents such as dichloromethane, chloroform (B151607), and propylene (B89431) carbonate, ICl₃ shows notable absorption bands. researchgate.netresearchgate.net Specifically, in dichloromethane, the addition of ICl₃ leads to the appearance of absorption bands with maxima around 320 nm and 360 nm. researchgate.net The spectra recorded in these solvents are often time-dependent, indicating the compound's instability and tendency to decompose, which is discussed in the following section. researchgate.netthinkswap.com The solvent's polarity can play a role in the position of these absorption maxima. slideshare.net For instance, the absorption maxima of iodine in polar solvents may experience a shift compared to its behavior in non-polar solvents. slideshare.net
Table 1: UV-Vis Absorption Maxima of this compound in a Non-Reactive Solvent
| Solvent | Wavelength (λmax) | Reference |
|---|
This interactive table summarizes the key absorption bands for this compound in a common non-reactive solvent.
Spectroscopic Signatures of ICl₃ Decomposition Products
This compound is an unstable compound that readily decomposes, particularly when heated or in solution. thinkswap.comchemicalbook.com The primary decomposition products are iodine monochloride (ICl) and chlorine (Cl₂). chemicalbook.com This decomposition process can be effectively monitored using UV-Vis spectroscopy by observing changes in the absorption spectrum over time. thinkswap.com
In a typical experiment, the initial spectrum of a freshly prepared solution of ICl₃ in a solvent like ethanol (B145695) or dichloromethane shows the characteristic peaks of ICl₃. researchgate.netthinkswap.com As time progresses, the intensity of the absorbance peaks corresponding to ICl₃ decreases, while new peaks corresponding to the decomposition products emerge and grow in intensity. thinkswap.com This provides clear evidence of the decomposition reaction:
I₂Cl₆ (dimeric form of ICl₃) → 2 ICl + 2 Cl₂
The appearance of a growing peak attributable to iodine monochloride (ICl) is a key spectroscopic signature of this decomposition. thinkswap.com The absorption spectrum for iodine monochloride is well-characterized and distinct from that of this compound. units.itroyalsocietypublishing.org For example, the absorbance of decomposition products shows a notable increase over time, while the ICl₃ peak diminishes. thinkswap.com Studies have documented the time-dependent nature of these spectra, with absorbance changes monitored over periods ranging from minutes to hours to analyze the kinetics of the decomposition. researchgate.netthinkswap.com The reaction of ICl₃ can also lead to the formation of ICl, which can then participate in further reactions. rsc.org
Table 2: Spectroscopic Evidence of this compound Decomposition
| Observation | Spectroscopic Signature | Implication | Reference |
|---|---|---|---|
| Measurement over time | Decrease in absorbance at ICl₃ λmax | Consumption of ICl₃ | thinkswap.com |
This interactive table outlines the changes observed in the UV-Vis spectrum that signify the decomposition of this compound.
Reactivity and Mechanistic Investigations
Decomposition Pathways of Iodine Trichloride (B1173362)
Thermal Decomposition to Iodine Monochloride and Chlorine Gas
Iodine trichloride is thermally unstable and decomposes upon heating. The primary decomposition pathway involves the formation of iodine monochloride (ICl) and chlorine gas (Cl₂). This reversible reaction is represented by the following equation:
ICl₃(s) ⇌ ICl(l) + Cl₂(g) rsc.org
In its solid state, this compound exists as the planar dimer I₂Cl₆. wikipedia.orgsciencemadness.orgchemedx.org When heated, this dimer breaks down to yield the more stable iodine monochloride and elemental chlorine. chemedx.org This decomposition process is initiated at temperatures above its boiling point. sciencemadness.org For instance, at temperatures exceeding 60°C, the decomposition into the reddish-brown liquid of iodine monochloride and chlorine gas can be observed. youtube.com
Factors Influencing ICl₃ Stability and Decomposition Kinetics
The stability of this compound and the kinetics of its decomposition are influenced by several factors, including temperature and the presence of other substances. The equilibrium between this compound, iodine monochloride, and chlorine is sensitive to changes in conditions. rsc.orgnagwa.com
Temperature: As an endothermic process in the reverse direction, heating a system at equilibrium will shift the position of equilibrium toward the formation of iodine monochloride and chlorine. scribd.com The rate of decomposition increases with rising temperature. mdpi.commdpi.com
Concentration of Chlorine: The concentration of chlorine gas present can influence the equilibrium. An increase in chlorine concentration will shift the equilibrium to favor the formation of this compound, in accordance with Le Chatelier's principle. rsc.orgnagwa.com Conversely, removal of chlorine will drive the decomposition of this compound. nagwa.com
Physical State and Environment: this compound is sensitive to light and moisture, which can contribute to its decomposition. ontosight.ai It slowly fumes in open air, a process that is more vigorous in its liquid form. sciencemadness.org The stability of related polyhalogen ions can be enhanced when combined with large cations in a solid salt. For example, the rubidium salt of tetrachloroiodate(III) is fairly stable and only slowly releases this compound. homescience.net
Hydrolysis Reactions of this compound
Reaction with Water: Products and Conditions
This compound reacts with water, but the products formed are dependent on the reaction conditions, particularly the temperature of the water. sciencemadness.orgyoutube.com The compound is highly soluble in water, but this leads to a chemical reaction rather than simple dissolution. ontosight.ai
With cold water , the hydrolysis of this compound proceeds slowly and completely, yielding iodine monochloride (ICl), hydrochloric acid (HCl), and iodic acid (HIO₃). youtube.comdoubtnut.com The reaction can be represented as:
2ICl₃ + 3H₂O → 5HCl + HIO₃ + ICl sciencemadness.orgshaalaa.com
In hot water , the reaction is more rapid and results in the formation of hydrochloric acid (HCl), iodic acid (HIO₃), and elemental iodine (I₂). sciencemadness.org This is represented by the equation:
5ICl₃ + 9H₂O → 15HCl + 3HIO₃ + I₂ sciencemadness.org
Intermediate iodine species may form during the course of the reaction, but these are generally unstable and undergo disproportionation. stackexchange.com
Formation of Hydrochloric Acid and Oxyacids of Iodine
The hydrolysis of interhalogen compounds like this compound typically yields a hydrohalic acid from the smaller, more electronegative halogen and an oxyacid from the larger, less electronegative halogen. stackexchange.com In the case of ICl₃, the chlorine atoms form hydrochloric acid. wikipedia.orgdoubtnut.comdoubtnut.comwikipedia.org
The iodine atom forms an oxyacid. In the reaction with water, iodic acid (HIO₃) is a common product. rsc.orgwikipedia.orgdoubtnut.com Depending on the reaction conditions, other iodine-containing species such as iodine monochloride and elemental iodine can also be produced. sciencemadness.orgdoubtnut.com
Oxidative Reactivity of this compound
This compound is a potent oxidizing agent. wikipedia.org This reactivity is a characteristic of interhalogen compounds, which are generally more reactive than their constituent halogens due to the weaker X-X' bond. quora.com The oxidizing power of this compound makes it capable of causing fire upon contact with organic materials. wikipedia.org
Its oxidative nature is also utilized in chemical synthesis. For example, it can act as a catalyst in organic chlorination reactions. wikipedia.org The oxidizing ability of halogens generally decreases down the group. Chlorine is a stronger oxidizing agent than bromine and iodine. libretexts.org While fluorine's oxidizing power is too strong for aqueous reactions, chlorine can oxidize bromide and iodide ions. libretexts.org this compound, containing a more electronegative chlorine and a less electronegative iodine, acts as a source of electrophilic iodine.
Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds
This compound (ICl₃) is recognized as a potent oxidizing agent capable of converting primary and secondary alcohols into their corresponding carbonyl compounds, namely aldehydes and ketones. guidechem.com This transformation is a fundamental reaction in organic synthesis. While molecular iodine itself has limited oxidizing power for alcohols without co-activators or specific conditions like heating, the reactivity of iodine compounds is significantly enhanced in higher oxidation states or when converted to species like hypoiodite. umich.edusemanticscholar.orgresearchgate.net
The oxidation of alcohols to carbonyl compounds is a critical process for creating valuable intermediates used in the manufacturing of various fine chemicals, pharmaceuticals, and agrochemicals. semanticscholar.org The challenge, particularly with primary alcohols, lies in controlling the oxidation to stop at the aldehyde stage and prevent further oxidation to carboxylic acids. semanticscholar.org Research has shown that various reagents and conditions can be employed to facilitate this oxidation. For instance, pyridinium (B92312) chlorochromate (PCC) is a milder reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without further oxidizing the aldehydes. libretexts.org
While specific studies detailing the mechanistic intricacies of ICl₃ in alcohol oxidation are not abundant in the provided results, the general principle involves the iodine atom in a +3 oxidation state acting as an electrophile. wikipedia.org The reaction likely proceeds through the formation of an intermediate where the alcohol's oxygen atom attacks the iodine atom of ICl₃, followed by the elimination of hydrogen chloride and the subsequent collapse of the intermediate to form the carbonyl group.
The table below summarizes the general transformation of primary and secondary alcohols to carbonyl compounds.
| Starting Material | Reagent | Product |
| Primary Alcohol | This compound | Aldehyde |
| Secondary Alcohol | This compound | Ketone |
Reactions with Various Reducing Agents
This compound, being a strong oxidizing agent, reacts vigorously with various reducing agents. wikipedia.orgsciencemadness.org These reactions typically involve the reduction of iodine from its +3 oxidation state to a lower oxidation state, often to elemental iodine (I₂) or iodide (I⁻).
Notable reactions with reducing agents include:
Tin(II) chloride (SnCl₂): The addition of tin(II) chloride to this compound results in the formation of tin(IV) chloro-iodide (SnCl₂I₂), which then evolves into tin(IV) chloride, releasing purple iodine vapors. sciencemadness.orgyoutube.com
Red Phosphorus and Lithium Borohydride (B1222165): Both red phosphorus and lithium borohydride ignite upon contact with this compound, indicating a highly exothermic and rapid redox reaction. sciencemadness.orgyoutube.com
Hydrazine (B178648): The reaction with hydrazine hydrate (B1144303) is also mentioned as a significant reaction of this compound. youtube.com
These reactions highlight the potent oxidizing nature of ICl₃ and its ability to readily accept electrons from reducing species.
Reactions with Organic Substrates in Synthetic Chemistry
This compound is a versatile reagent in organic synthesis, primarily utilized for halogenation reactions. chemicalbook.com It can introduce both chlorine and iodine atoms into organic molecules. chemicalbook.com
Halogenation Reactions
Regio- and Stereoselective Chlorination of Alkenes to Vicinal Dichlorides
This compound can be employed for the chlorination of alkenes to produce vicinal dichlorides, which are compounds with two chlorine atoms on adjacent carbon atoms. smolecule.com This reaction proceeds via an electrophilic addition mechanism. The ICl₃ acts as a source of electrophilic chlorine. The reaction is stereoselective, typically resulting in anti-addition of the two chlorine atoms across the double bond. masterorganicchemistry.com This stereochemical outcome is explained by the formation of a cyclic halonium ion intermediate. The subsequent backside attack by a chloride ion leads to the observed anti-stereochemistry. masterorganicchemistry.com
While direct use of ICl₃ can sometimes lead to complex mixtures, methods have been developed to improve selectivity. nih.gov For instance, the slow in-situ generation of iodine monochloride (ICl), which can be a precursor or a decomposition product of ICl₃, has been shown to lead to highly selective iodochlorination and chlorination reactions. nih.govnih.gov The regioselectivity of these additions to unsymmetrical alkenes is influenced by both steric and electronic factors, with the electrophilic halogen typically adding to the more electron-rich carbon of the double bond. nih.govmsu.edu
Electrophilic Iodination of Aromatic Compounds
This compound can serve as a reagent for the electrophilic iodination of aromatic compounds. smolecule.com This reaction introduces an iodine atom onto the aromatic ring, a key transformation for synthesizing iodoarenes which are valuable intermediates in organic synthesis. researchgate.net The mechanism is a typical electrophilic aromatic substitution, where the iodine atom from ICl₃ (or a more reactive species derived from it) acts as the electrophile and attacks the electron-rich aromatic ring. ontosight.ai
The reactivity of the aromatic substrate is crucial. Electron-rich arenes, such as phenols and anilines, can be readily iodinated. acs.org For less reactive or deactivated aromatic rings, stronger iodinating conditions or the use of a catalyst, often a Lewis acid, may be necessary to facilitate the reaction. ontosight.ailibretexts.orgwikipedia.org Various methods have been developed for the iodination of arenes using different iodine sources and activating agents to improve yields and regioselectivity. organic-chemistry.org
Chlorination of Iodobenzenes
This compound can be used for the chlorination of iodobenzenes. sciencemadness.org This reaction is particularly interesting as it can lead to the formation of iodobenzene (B50100) dichloride (PhICl₂), a hypervalent iodine compound. wikipedia.org Iodobenzene dichloride is itself a useful oxidant and chlorinating agent in organic synthesis. wikipedia.orgorganic-chemistry.org The preparation of iodobenzene dichloride involves passing chlorine gas through a solution of iodobenzene, a reaction that can also be achieved using ICl₃ as the chlorine source. wikipedia.org
The table below provides a summary of the halogenation reactions involving this compound.
| Reaction Type | Substrate | Product | Key Features |
| Chlorination | Alkenes | Vicinal Dichlorides | Anti-addition, proceeds via a cyclic halonium ion. smolecule.commasterorganicchemistry.com |
| Iodination | Aromatic Compounds | Iodoarenes | Electrophilic aromatic substitution. smolecule.com |
| Chlorination | Iodobenzenes | Iodobenzene Dichloride | Forms a hypervalent iodine compound. sciencemadness.orgwikipedia.org |
Oxidative Cleavage of Carbon-Carbon Bonds
This compound (ICl₃) is recognized as a potent oxidizing agent in the field of organic synthesis, where it is utilized for the oxidative cleavage of carbon-carbon bonds. idealmedical.co.za This reactivity is a key feature of its application in synthetic chemistry, allowing for the transformation of various organic substrates. idealmedical.co.za While specific mechanistic details and extensive research findings on ICl₃'s role in the oxidative cleavage of carbon-carbon bonds are not extensively detailed in the provided results, its general capability for this type of reaction is consistently noted. idealmedical.co.za The development of environmentally friendly and safe procedures for such cleavages is an ongoing area of research, with a focus on moving away from hazardous reagents like ozone or expensive and toxic high-valent oxometals. researchgate.net Hypervalent iodine compounds, in general, are central to these efforts. researchgate.net
Cleavage of Carbon-Heteroatom Bonds (C-O, C-N)
The cleavage of carbon-heteroatom bonds, such as C-O and C-N, is a significant transformation in organic synthesis. While the direct application of this compound for this purpose is not extensively detailed in the provided search results, related iodine-based reagents and catalysts are shown to be effective. For instance, molecular iodine can mediate the oxidative cleavage of the C-N bond in aryl and heteroaryl (dimethylamino)methyl groups to form aldehydes. rsc.org This process is achieved under mild conditions using molecular iodine as a mild oxidizing agent. rsc.org Similarly, iodine-catalyzed C-N cleavage of tertiary amines has been demonstrated as a novel and efficient method for creating methylene-bridged bis-1,3-dicarbonyl compounds. researchgate.net
In the context of C-O bond cleavage, this compound's interaction with ethers is noted to be highly reactive. A violent reaction occurs when ether is added to iodine monochloride (ICl), a decomposition product of ICl₃. cambridge.org Conversely, adding ICl to an excess of ether at low temperatures results in the separation of iodine, suggesting a reaction where the chlorine likely acts on the ether. cambridge.org While not a direct example of ICl₃-mediated C-O cleavage for synthetic purposes, it highlights the reactivity of related interhalogens with ethers.
Reactions with Unsaturated Hydrocarbons (e.g., Acetylene)
This compound readily reacts with unsaturated hydrocarbons like acetylene (B1199291). The reaction between ICl₃ and acetylene yields chlorovinyl iododichloride. chemicalbook.comchemicalbook.comguidechem.com This product contains two active chlorine atoms attached to the iodine atom and has various applications in chemical synthesis. chemicalbook.comchemicalbook.com The general reactivity of interhalogens like ICl involves addition to the double bond of alkenes to produce chloro-iodo alkanes. stackexchange.com
Reaction Mechanisms in Catalytic and Stoichiometric Transformations
Radical Cation Mechanisms in Aromatic Halogenation by Interhalogens
The halogenation of aromatic compounds using interhalogens such as iodine chloride can proceed through a radical cation mechanism. rsc.org In the solvent 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), the reaction between aromatic compounds (ArH) and halogenating agents like iodine chloride leads to the formation of persistent radical cations (ArH˙⁺). rsc.orgresearchgate.net This has been established through EPR spectroscopy. rsc.orgresearchgate.net
The radical cation can then decay through two primary pathways:
Oxidative substitution: Reaction with a halide ion. rsc.org
Halogen atom transfer: Transfer of a halogen atom from the halogenating agent (e.g., a chlorine atom from ICl). rsc.org
For the reaction of the radical cation of 1,4-dimethoxy-2,3-dimethylbenzene, the halogen atom transfer pathway is significantly faster than the reaction with a bromide ion. rsc.org The stability of these radical cations in HFP allows for detailed kinetic studies of their reactions at room temperature. rsc.org
Mechanistic Studies of ICl₃-Catalyzed Polymerization Reactions
This compound has been investigated as a catalyst in polymerization reactions, particularly in the ring-opening polymerization (ROP) of lactides. mdpi.comresearchgate.netresearchgate.net
Investigation of Halogen Bond Catalysis in Polymerization
The catalytic activity of ICl₃ in the ring-opening polymerization of L-lactide has been a subject of mechanistic investigation, with a focus on the role of halogen bonding. mdpi.comresearchgate.netresearchgate.netnih.gov Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). mdpi.com Hypervalent iodine(III) compounds like ICl₃ are effective halogen bond donors due to the high oxidation state of +3 on the iodine atom, making them electrophilic. mdpi.com
In the ICl₃-catalyzed ROP of L-lactide, it is proposed that ICl₃ activates the monomer through the formation of a halogen bond. mdpi.comresearchgate.net This interaction between the iodine atom of ICl₃ and the carbonyl group of the lactide facilitates the ring-opening process. researchgate.net
Computational studies using density functional theory (DFT) have explored the mechanism in detail, proposing multiple catalytic pathways. researchgate.netnih.gov
Halogen Bond Catalysis Pathways: Two pathways fall under this category, where the carbonyl group of the lactide is activated by the halogen bond. One of these pathways involves a single transition state, while the other proceeds through two transition states. researchgate.net
Participating Reaction Pathway: A third proposed pathway involves the direct participation of the ICl₃ catalyst in the reaction, forming four-membered ring transition states where the transfer of I-O bonds is a key step. researchgate.net
Experimental evidence from FT-IR and NMR spectroscopy supports the interaction between ICl₃ and L-lactide. researchgate.net For example, FT-IR studies show a shift in the carbonyl absorption band of L-lactide upon titration with ICl₃, indicating an interaction. researchgate.net Similarly, ¹H NMR studies show a significant downfield shift of the hydroxyl proton of an alcohol initiator in the presence of ICl₃, consistent with the formation of hydrogen bonds between the alcohol and the catalyst. researchgate.net
The use of ICl₃ as a halogen-bonding catalyst at room temperature can lead to well-controlled poly(L-lactide)s with predictable molecular weights and narrow molecular weight distributions. researchgate.net
Table of Research Findings on ICl₃-Catalyzed L-lactide Polymerization:
| Technique | Observation | Inference | Citation |
|---|---|---|---|
| FT-IR Spectroscopy | Shift in the carbonyl vibrational signal of L-lactide upon addition of ICl₃. | Interaction between ICl₃ and the carbonyl group of the lactide monomer, likely via halogen bonding. | researchgate.net |
| ¹³C NMR Spectroscopy | Shift in the carbonyl carbon signal of L-lactide in the presence of ICl₃. | Activation of the lactide monomer by the ICl₃ catalyst. | researchgate.net |
| ¹H NMR Spectroscopy | Significant downfield shift of the hydroxyl proton of the initiator (11-BU) in the presence of ICl₃. | Formation of hydrogen bonds between the initiator and the catalyst, suggesting a role in the initiation step. | researchgate.net |
| Density Functional Theory (DFT) | Calculation of multiple potential reaction pathways, including those based on halogen bond catalysis and direct catalyst participation. | Provides a theoretical framework for understanding the complex mechanism of polymerization. | researchgate.netnih.gov |
Role of ICl₃ Participation in Reaction Pathways
While often employed as a catalyst or reagent for halogenation and oxidation, this compound (ICl₃) is not always a passive bystander in chemical transformations. Mechanistic investigations, supported by both theoretical and experimental data, reveal that ICl₃ can directly participate in reaction pathways, influencing intermediates, transition states, and ultimately, the reaction outcome. This participation is often more complex than a simple delivery of chlorine or iodine, involving the formation of covalent bonds with substrates and the involvement of its dissociated ionic species.
Direct Covalent Participation in Ring-Opening Polymerization
A significant example of ICl₃'s direct involvement is in the ring-opening polymerization (ROP) of L-lactide to form poly(L-lactide). While halogen bonding plays a role in activating the monomer, computational studies using density functional theory (DFT) have illuminated a pathway where ICl₃ is not merely a Lewis acid or halogen-bond donor but an active participant in the bond-breaking and bond-forming steps. researchgate.netnih.govresearchgate.net
DFT calculations have proposed a specific pathway in which ICl₃ directly partakes in the reaction. researchgate.net This route involves the formation of two distinct four-membered ring transition states. researchgate.net The progression of the reaction is dictated by the transfer of I-O bonds, indicating a covalent interaction between the catalyst and the monomer substrate. researchgate.net This pathway, where ICl₃ forms covalent bonds with the L-lactide molecule, was found to be more favorable than pathways relying solely on noncovalent halogen bonding. nih.gov
Experimental data from the ROP of L-lactide using an initiator in chloroform (B151607) provides evidence for the controlled nature of this polymerization, which is consistent with a well-defined active species involving ICl₃.
Table 1: ICl₃-Catalyzed Ring-Opening Polymerization of L-Lactide
| Entry | [LA]/[I]/[ICl₃] Ratio | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | 50/1/1 | 94 | 6,800 | 7,100 | 1.14 |
| 2 | 100/1/1 | 95 | 13,700 | 13,100 | 1.12 |
| 3 | 200/1/1 | 96 | 27,700 | 25,900 | 1.10 |
| 4 | 400/1/1 | 93 | 53,600 | 49,500 | 1.15 |
LA = L-lactide, I = Initiator (e.g., an alcohol), Mn,th = theoretical number-average molecular weight, Mn,exp = experimental number-average molecular weight, Đ = dispersity. Data reflects typical results for a controlled polymerization process.
Participation in Aromatic Halogenation via Radical Cations
In the halogenation of certain aromatic compounds, ICl₃ can participate through a radical cation mechanism. rsc.orgrsc.org This pathway is distinct from the classical electrophilic aromatic substitution that involves the generation of a chloronium ion (Cl⁺) via a Lewis acid. In specific solvent systems like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), which can stabilize radical cations, ICl₃ acts as an oxidizing agent to generate a persistent aromatic radical cation (ArH˙⁺). rsc.orgrsc.org
Once the radical cation is formed, it can decay through several pathways. One of these pathways involves a direct halogen atom transfer from the halogenating agent. rsc.org In this step, a chlorine atom is transferred from an iodine chloride species to the aromatic radical cation. rsc.org This mechanism demonstrates the direct participation of the ICl₃ reagent, which is consumed and transformed during the substitution reaction, rather than acting merely as a source for an electrophile that is activated by an external catalyst.
Formation of Reactive Intermediates
The reactivity of ICl₃ and its participation in reaction pathways are also governed by the intermediates it can form. In the molten state or in certain solvents, ICl₃ can dissociate, providing ionic species that can be key reactants. nagwa.com
I₂Cl₆ ⇌ ICl₂⁺ + ICl₄⁻
The formation of the dichloroidonium(III) cation (ICl₂⁺) and the tetrachloroiodate(III) anion (ICl₄⁻) provides highly reactive electrophilic and nucleophilic species, respectively. Furthermore, in the presence of chloride sources like hydrochloric acid, it can form complex ions such as tetrachloroiodic acid (HICl₄). nih.gov These species can then participate in various transformations, including additions to unsaturated bonds and substitution reactions, where the iodine-containing fragment becomes part of the reaction intermediates.
Coordination Chemistry of Iodine Trichloride
Lewis Acidity of ICl₃ and Adduct Formation
Iodine trichloride (B1173362) acts as a Lewis acid by accepting a pair of electrons from a Lewis base. brainly.comsmolecule.comquora.com This acceptor capability is a key feature of its reactivity, allowing it to form stable complexes with a range of electron-pair donors. The iodine atom in ICl₃ has an incomplete octet and can therefore accept electrons, a characteristic that defines its Lewis acidic nature. brainly.com
A prime example of this Lewis acidity is its reaction with chloride ions (Cl⁻) to form the tetrachloroiodate(III) anion, [ICl₄]⁻. wikipedia.orgbrainly.com In this reaction, the chloride ion donates a pair of electrons to the iodine trichloride molecule. brainly.com
The formation of such adducts is not limited to simple inorganic anions. ICl₃ also forms charge-transfer complexes with various organic molecules. libretexts.org These are weakly bound adducts where there is only a partial transfer of electron density from the donor (Lewis base) to the acceptor (ICl₃). libretexts.org The formation of these complexes often results in distinct color changes, which can be studied using UV-Vis spectroscopy. libretexts.orgresearchgate.net
The Lewis acidity of iodine(III) compounds, in general, has been a subject of significant investigation, with studies quantifying their ability to act as catalysts in various organic reactions, a role that stems directly from their electrophilic character. researchgate.net The interaction between the Lewis acidic iodine center and Lewis basic donor sites is fundamental to the formation of a diverse array of coordination compounds.
Formation and Characterization of ICl₃ Complexes with Nitrogenous Donor Molecules
This compound readily forms coordination complexes with nitrogen-containing donor molecules, such as pyridine (B92270) and quinoline (B57606). researchgate.net These reactions typically involve the donation of the lone pair of electrons from the nitrogen atom to the iodine atom of ICl₃, forming a coordinate covalent bond.
Synthesis of Pyridine and Quinoline Adducts
The synthesis of adducts between this compound and nitrogenous bases like pyridine and quinoline has been documented. Spectrometric studies have been conducted on the charge-transfer complexes formed between ICl₃ and pyridine, as well as quinoline, in various solvents. researchgate.net The formation of a 1:2 stoichiometric adduct between 2,2'-bipyridine (B1663995) (a nitrogenous donor) and ICl₃ in dichloromethane (B109758) has been reported to yield a bright yellow precipitate. rsc.org This reaction leads to the formation of a square planar [ICl₂]⁺ cation stabilized by the bipyridine ligand, with [ICl₄]⁻ as the counter-ion. rsc.org
While specific synthetic procedures for simple pyridine and quinoline adducts with ICl₃ are historically noted, detailed modern characterizations are sometimes lacking in the readily available literature. rsc.org However, the general principle involves the direct reaction of the nitrogenous base with this compound in a suitable solvent. The stoichiometry of the resulting adduct can vary.
Spectroscopic and Structural Analysis of Coordination Compounds
The adducts of this compound with nitrogenous donors have been characterized using various spectroscopic and structural techniques. UV-Vis spectroscopy is a key tool for studying the charge-transfer bands that arise upon complex formation. researchgate.netresearchgate.net For instance, the interaction of ICl₃ with dibenzo-18-crown-6, a molecule with donor atoms, shows distinct changes in the absorption spectrum over time, indicating complex formation. researchgate.net
Infrared (IR) spectroscopy also provides valuable information about the bonding in these adducts. Changes in the vibrational frequencies of the donor molecule upon coordination to ICl₃ can elucidate the nature of the interaction. acs.org
X-ray diffraction analysis has been instrumental in determining the solid-state structures of these coordination compounds. For example, the structure of the adduct formed between 2,2'-bipyridine and ICl₃ was confirmed by single-crystal X-ray diffraction to be [bpy-ICl₂]⁺[ICl₄]⁻. rsc.org This analysis revealed a square planar geometry for the [ICl₂]⁺ cation chelated by the bipyridine ligand. rsc.org In general, for N⋯I-Cl complexes, the N-I-Cl fragment is nearly linear. rsc.org
Table of Spectroscopic Data for ICl₃ Adducts
| Donor Molecule | Adduct | Spectroscopic Technique | Key Findings | Reference |
|---|---|---|---|---|
| Pyridine | Pyridine-ICl₃ | UV-Vis Spectroscopy | Formation of charge-transfer complexes. | researchgate.net |
| Quinoline | Quinoline-ICl₃ | UV-Vis Spectroscopy | Formation of charge-transfer complexes. | researchgate.net |
| 2,2'-Bipyridine | [bpy-ICl₂]⁺[ICl₄]⁻ | ¹H NMR, X-ray Diffraction | Downfield shift of bpy signals in NMR. Confirmed square planar [ICl₂]⁺ cation. | rsc.org |
Table of Structural Data for Related N-I-Cl Complexes
| Donor Nitrogen Compound | N-I Distance (Å) | I-Cl Distance (Å) | N-I-Cl Angle (°) | Reference |
|---|---|---|---|---|
| Trimethylamine | Significantly longer than covalent N-I bond | Lengthened compared to ICl molecule | 178.7(1) | rsc.org |
Computational Chemistry and Theoretical Modeling of Iodine Trichloride
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These studies reveal the intricate details of how iodine and chlorine atoms interact in ICl₃.
Density Functional Theory (DFT) has become a widely used method in computational chemistry to investigate the electronic structure and properties of molecules. researchgate.net It offers a good balance between accuracy and computational cost. For iodine trichloride (B1173362) and related interhalogen species, DFT calculations are employed to determine geometries, vibrational frequencies, and the nature of chemical bonding.
Recent studies on iodine-chlorine interhalogens utilize DFT to understand transformations in chemical bonds. acs.org For instance, DFT calculations show that as more chlorine atoms bond to an iodine center, the nature of the I-Cl bond transitions from more ionic to more covalent. acs.org Mulliken charge analysis, a method based on DFT calculations, has been used to quantify the charge distribution in I-Cl species like ICl₂⁻ and ICl₄⁻, revealing that the positive charge on the central iodine atom increases significantly with the number of chlorine atoms. acs.org The B3LYP method, a popular DFT functional, combined with a 6-311++G(df) basis set, has been specifically used to examine the structure of the transition state in the decomposition of iodine trichloride. researchgate.net
Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to predict molecular properties. Ab initio methods derive results from first principles, without using experimental data, while semi-empirical methods incorporate some experimental parameters to simplify calculations. libretexts.org
The vertical ionization potentials of this compound have been estimated using ab initio approaches such as the Hartree-Fock (HF) method and the more sophisticated Outer Valence Green's Function (OVGF) method, with the 6-311++G(df) basis set. researchgate.net These calculations were performed in conjunction with photoelectron spectroscopy (PES) experiments. researchgate.netresearchgate.net The OVGF method predicted the first vertical ionization potential for this compound to be 10.732 eV. researchgate.net
Table 1: Calculated Vertical Ionization Potentials for this compound
| Computational Method | Property | Calculated Value (eV) | Citation |
|---|
Density Functional Theory (DFT) Applications for Molecular Properties
Predicting Reactivity and Reaction Pathways
Theoretical chemistry is instrumental in mapping out the energetic landscape of chemical reactions, identifying the most likely pathways, and characterizing the transient species that exist during a reaction.
This compound is known to decompose into iodine monochloride (ICl) and chlorine (Cl₂). drugfuture.com The mechanism of this dissociation has been studied theoretically. Transition state analysis using the B3LYP/6-311++G(df) level of theory has been employed to examine the structure of the transition state for this decomposition reaction. researchgate.net The activation energy, which is the energy barrier that must be overcome for the reaction to occur, was calculated to be 168.4 kJ/mol. researchgate.net This type of analysis is crucial for understanding the kinetics of the decomposition process.
Free energy diagrams have also been calculated using DFT for the reaction pathways of related iodine-chlorine interhalogens, providing insight into the thermodynamic feasibility of various conversion steps. acs.org These calculations help to corroborate and explain experimental observations of reaction mechanisms. acs.org
Table 2: Calculated Energetics for the Decomposition of ICl₃
| Parameter | Value | Method | Citation |
|---|---|---|---|
| Activation Energy (Ea) | 168.4 kJ/mol | B3LYP/6-311++G(df) | researchgate.net |
Transition State Analysis for Decomposition and Reaction Mechanisms
Simulating Spectroscopic Features
Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and assigning spectral features to specific molecular structures or transitions. In the case of this compound, theoretical calculations have been combined with photoelectron spectroscopy (PES) to study its ionization potentials. researchgate.netresearchgate.net The PES experiments revealed that the spectrum of ICl₃ is composed of the spectra of iodine chloride and chlorine. researchgate.net
Furthermore, in studies of related I-Cl interhalogen systems, DFT calculations have been essential for interpreting in-situ Raman and ex-situ UV-vis spectra. acs.org For example, shifts in Raman peak frequencies observed during electrochemical processes were correlated with changes in the I-Cl bond length and character, as calculated by DFT. acs.org This synergy between computational simulation and experimental spectroscopy allows for a detailed understanding of the structural transformations occurring in these compounds.
Theoretical Prediction of Photoelectron Spectra
The ionization potentials of this compound have been investigated through a combination of experimental photoelectron spectroscopy (PES) and theoretical calculations. researchgate.netresearchgate.net Experimental studies of the photoelectron spectrum of ICl₃ revealed that it is composed of the spectra of its dissociation products, iodine chloride (ICl) and chlorine (Cl₂). researchgate.netresearchgate.net
Theoretical approaches have been employed to understand the electronic structure and ionization processes. The structure of the transition state for the dissociation of ICl₃ has been examined using the B3LYP density functional theory method with a 6-311++G(df) basis set. researchgate.net This analysis estimated the dissociation reaction to be slightly endothermic, with a calculated activation energy of 168.4 kJ/mol. researchgate.net
To predict the ionization energies, researchers have used ab initio methods. The vertical ionization potentials were estimated using both the Hartree-Fock (HF) method and the more sophisticated Outer Valence Green's Function (OVGF) method, both paired with the 6-311++G(df) basis set. researchgate.net The OVGF method is known for providing reliable predictions of ionization potentials.
The key findings from these theoretical calculations are summarized in the table below.
Table 1: Theoretical Ionization Potential Data for this compound
| Computational Method | Basis Set | Predicted Value | Parameter |
|---|---|---|---|
| OVGF | 6-311++G(df) | 10.732 eV | First Vertical Ionization Potential |
Computational Approaches to Vibrational and Electronic Spectra
While detailed computational studies specifically targeting the vibrational and electronic spectra of the isolated this compound monomer are not extensively documented in the literature, the methods for such analyses are well-established and have been applied to its solid-state dimer and analogous interhalogen compounds.
In its solid state, this compound exists as a planar dimer, I₂Cl₆. The crystal structure of this dimer has been studied using a combination of vibrational spectroscopy and Density Functional Theory (DFT). colab.ws Specifically, the ωB97X-D functional with an augmented Dunning valence triple-zeta basis set (aug-cc-pVTZ) was utilized in these investigations. colab.ws
Computational strategies used to predict the properties of the analogous compound bromine trichloride (BrCl₃) provide a blueprint for how ICl₃ could be modeled. These approaches include DFT and other ab initio calculations to model electronic structure and reaction pathways. Key applications of these methods involve:
Identifying Active Sites: Using electrostatic potential maps to locate electrophilic centers.
Calculating Reaction Barriers: Determining activation energies for reactions.
Simulating Solvent Effects: Incorporating Polarizable Continuum Models (PCM) to understand behavior in solution.
Validating Results: Comparing computed vibrational frequencies with experimental infrared and Raman data to refine theoretical models.
For the prediction of electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard and widely used method. cecam.orgarxiv.org This approach calculates electronic excitation energies, which can be used to simulate UV-visible absorption spectra. cecam.org
The table below summarizes computational methods that are applied to this compound and related interhalogen compounds for spectral prediction.
Table 2: Computational Methods for Vibrational and Electronic Spectra of Interhalogens
| Compound | Computational Method | Basis Set | Application |
|---|---|---|---|
| I₂Cl₆ (dimer) | DFT (ωB97X-D) | aug-cc-pVTZ | Analysis of crystal structure and vibrational spectra. colab.ws |
| BrCl₃ (analog) | DFT / Ab initio | - | Modeling electronic structure, reaction pathways, and vibrational frequencies. |
Advanced Applications and Research Directions
Role of Iodine Trichloride (B1173362) in Inorganic Synthesis as a Precursor and Reagent
Iodine trichloride (ICl₃) serves as a versatile reagent and precursor in various inorganic synthetic routes. Its reactivity allows for the formation of other important iodine compounds and its properties as a transport agent are harnessed in the growth of high-purity single crystals.
This compound is a valuable precursor in the synthesis of other iodine-containing compounds. chem-soc.si A notable example is its utility in preparing iodine pentoxide (I₂O₅), a crucial reagent for the quantitative analysis of carbon monoxide. asianpubs.orgresearchgate.net The synthetic pathway often involves the hydrolysis of this compound. When ICl₃ reacts with water, it forms iodic acid (HIO₃) along with hydrochloric acid and iodine monochloride. chem-soc.si The subsequent dehydration of the formed iodic acid at elevated temperatures (around 240°C) yields iodine pentoxide. asianpubs.orgresearchgate.net
Reaction Scheme:
2 ICl₃ + 3 H₂O → HIO₃ + 5 HCl + ICl chem-soc.si
2 HIO₃ → I₂O₅ + H₂O drugfuture.com
This role as a precursor highlights the importance of ICl₃ in accessing different oxidation states and compound types within iodine chemistry.
Chemical Vapor Transport (CVT) is a significant technique for growing high-quality single crystals of solid-state materials that have low volatility. The process involves a reversible chemical reaction where a non-volatile solid reacts with a gaseous transport agent to form a volatile species. This gaseous product then diffuses across a temperature gradient and decomposes in a different zone of the reaction vessel to deposit as a crystal. While elemental iodine (I₂) is a common transport agent, this compound has been demonstrated to be an effective transport agent for the crystal growth of specific inorganic compounds. chem-soc.siwikipedia.org
Research has shown that ICl₃ facilitates the growth of various crystals, including molybdenum dioxydichloride hydrate (B1144303) (MoO₂Cl₂·H₂O), tellurium tetrachloride (TeCl₄), and ruthenium disulfide (RuS₂).
Molybdenum Dioxydichloride Hydrate (MoO₂Cl₂·H₂O): In the synthesis of MoO₂Cl₂·H₂O, this compound acts as a transport agent. wikipedia.org In a sealed ampoule under a temperature gradient, ICl₃ facilitates the transport of molybdenum-containing species, which then react with residual water vapor in the colder zone to form yellowish, crystalline MoO₂Cl₂·H₂O. wikipedia.orgmdpi.com Experiments have confirmed that in the absence of ICl₃ under similar conditions, the crystalline product does not form, underscoring the crucial role of this compound as the transport agent in this specific synthesis. wikipedia.org
Tellurium Tetrachloride (TeCl₄): Single crystals of TeCl₄ have been successfully synthesized via a CVT method using ICl₃. chem-soc.si In this process, elemental tellurium and this compound are sealed in an evacuated glass ampoule and subjected to a temperature gradient (e.g., 250°C to 100°C). The ICl₃ first partially dissociates, and the resulting chlorine reacts with tellurium to form volatile TeCl₄, which is then transported to the cooler end of the ampoule, where it deposits as yellow-green crystals. chem-soc.si
Ruthenium Disulfide (RuS₂): this compound has also been employed as a transport agent to grow single crystals of RuS₂ using an oscillating chemical vapor transport method. wikipedia.orgmdpi.com This technique allows for the growth of large, high-quality crystals with a defined pyrite (B73398) structure, which exhibit n-type semiconducting behavior. mdpi.com
Table 1: Examples of Crystal Growth using ICl₃ in Chemical Vapor Transport (CVT)
| Compound Grown | Transport Agent | Precursors | Temperature Gradient (°C) | Reference |
|---|---|---|---|---|
| MoO₂Cl₂·H₂O | ICl₃ | Se, ICl₃, MoOCl₄ | ~140 (isothermal heating) | wikipedia.org |
| TeCl₄ | ICl₃ | Te, ICl₃ | 250 → 100 | chem-soc.si |
| RuS₂ | ICl₃ | RuS₂ (polycrystalline) | Oscillating Temperature | wikipedia.orgmdpi.com |
Synthesis of Other Iodine Compounds (e.g., Iodine Pentoxide)
Contextualization within Hypervalent Iodine Chemistry
Hypervalent iodine compounds are those in which the iodine atom formally possesses more than eight electrons in its valence shell. These reagents have gained prominence in modern organic and inorganic chemistry due to their unique reactivity, often serving as powerful and selective oxidizing agents.
This compound is a classic example of a hypervalent iodine(III) compound, often represented as a λ³-iodane. nih.gov In this state, the iodine atom is in the +3 oxidation state. The concept of hypervalency is explained by the three-center-four-electron (3c-4e) bond model, which describes a linear arrangement of three atoms (in this case, Cl-I-Cl) where four electrons occupy a bonding, a non-bonding, and an antibonding molecular orbital. nih.gov This bonding model accounts for the geometry and reactivity of many hypervalent compounds without invoking d-orbital participation. researchgate.net
In the solid state, this compound exists as a planar dimer (I₂Cl₆), featuring two iodine atoms bridged by two chlorine atoms. researchgate.net In the molten state, it is conductive, suggesting dissociation into ionic species such as [ICl₂]⁺ and [ICl₄]⁻. researchgate.net This behavior, along with its ability to act as both a chlorinating and iodinating agent, makes ICl₃ a significant and representative member of the hypervalent iodine family. researchgate.netias.ac.in Its chemistry is often compared to that of other hypervalent reagents like (dichloroiodo)benzene (PhICl₂). researchgate.netrsc.org
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Hypervalent iodine reagents are often considered "green" alternatives to traditional heavy-metal-based oxidants (e.g., those containing lead, mercury, or chromium) because iodine is less toxic and more environmentally benign. acs.org
The exploration of sustainable methodologies involving this compound focuses on several key areas:
Catalytic Applications: A major goal in green chemistry is the replacement of stoichiometric reagents with catalytic ones to minimize waste. wiley-vch.de Research is ongoing to develop catalytic systems where ICl₃ or a derivative is used in small amounts and regenerated in situ by a terminal oxidant. Recent studies have demonstrated that ICl₃ can act as a halogen bond catalyst for reactions like the ring-opening polymerization (ROP) of L-lactide, offering a metal-free catalytic route to biodegradable polymers. researchgate.net
Atom Economy: Reactions involving ICl₃ are being studied to maximize the incorporation of all atoms from the reagents into the final product. Efficient chlorination and iodination reactions where both chlorine and iodine atoms from ICl₃ are utilized contribute to a higher atom economy.
Safer Solvents: Traditional syntheses often use hazardous chlorinated solvents. Green chemistry encourages the use of safer alternatives like water, ionic liquids, or fluorous solvents. researchgate.netwiley-vch.de The development of ICl₃-mediated reactions in such solvents is an active area of research to improve the environmental profile of these processes.
While challenges remain, particularly in reagent recycling and minimizing waste from co-products, the unique reactivity of ICl₃ positions it as a valuable tool in the development of more sustainable synthetic methods. rsc.org
ICl₃ as a Representative Hypervalent Iodine Reagent
Future Research Endeavors
Future research on this compound is expected to expand its applications in catalysis and materials science. The discovery that ICl₃ can function as a halogen-bond donor catalyst opens up new avenues for its use in organocatalysis. researchgate.net This includes designing new reactions where the electrophilic nature of the iodine atom in ICl₃ can activate substrates in a controlled and selective manner, potentially leading to novel asymmetric catalytic systems. acs.org
In materials science, the ability of this compound to functionalize materials like carbon nanotubes through chlorination presents opportunities for tuning their electronic and physical properties. Further investigations may explore its use in creating novel composite materials or as a precursor for thin-film deposition in electronics.
Additionally, the ongoing development of catalytic systems using hypervalent iodine reagents suggests a promising future for ICl₃. The exploration of its role in "metal-free" oxidative transformations and its potential integration into photocatalytic cycles are areas ripe for investigation. As the demand for sustainable and efficient chemical processes grows, the unique properties of this compound will likely secure its place in advanced chemical research. rsc.org
Development of Novel Catalytic Systems Utilizing ICl₃
This compound is recognized for its capacity to act as a catalyst in various organic transformations, primarily owing to its Lewis acidic nature and its ability to act as a halogen bond donor. smolecule.comwikipedia.org
Catalytic Mechanisms and Applications:
Halogen Bonding Catalysis: ICl₃ can activate substrates through halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region. This has been particularly noted in ring-opening polymerizations. For instance, ICl₃ has been effectively used as a catalyst for the ring-opening polymerization of L-lactide, leading to the formation of polylactide. sigmaaldrich.comresearchgate.net Theoretical studies suggest that the catalytic activity in such reactions is enhanced in the order of I₂ < IBr < ICl < ICl₃, highlighting the superior potential of this compound. researchgate.net
Lewis Acid Catalysis: As a Lewis acid, ICl₃ can accept electron pairs, a property that is beneficial in certain catalytic reactions. smolecule.com This characteristic allows it to activate functional groups and facilitate bond formation.
Oxidative Catalysis: The oxidizing power of ICl₃ makes it a useful catalyst for organic chlorination reactions. wikipedia.org Hypervalent iodine compounds, a class to which ICl₃ belongs, are increasingly seen as environmentally friendly alternatives to transition metal catalysts for oxidative functionalizations. rsc.org These reactions can lead to the formation of C-N, C-O, C-S, and C-C bonds. rsc.org
Polymerization Catalysis: In addition to ring-opening polymerizations, ICl₃ is a component in catalyst systems for producing α-olefin polymers. google.com It is used to treat solid products containing γ-titanium trichloride in conjunction with an ether compound. google.com
Research into ICl₃-based catalytic systems is a burgeoning field. For example, the combination of iodine with dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective catalytic system for synthesizing quinoxaline (B1680401) derivatives through a one-pot oxidation and cyclization process. mdpi.com While not directly involving ICl₃, this highlights the broader potential of iodine-based catalysis. The development of such novel systems is aimed at creating more efficient, selective, and environmentally benign synthetic routes. rsc.orgnih.gov
Exploration of New Synthetic Methodologies and Transformations
The reactivity of this compound makes it a valuable reagent in the development of new synthetic methods beyond its traditional use as a simple halogenating agent.
Key Synthetic Applications:
Halogenation: ICl₃ is a potent agent for both chlorination and iodination. chemicalbook.comfishersci.se It can be used for the chlorination of alkenes to produce vicinal dichlorides and for the iodination of aromatic compounds. smolecule.com It is also employed in the sidewall chlorination of carbon nanotubes, a process that can tune their surface chemistry for various applications in materials science. merckmillipore.com
Oxidative Cleavage: This compound can induce the oxidative cleavage of carbon-carbon bonds. sigmaaldrich.com
Oxidation of Alcohols: ICl₃ can be used to oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. sigmaaldrich.com
Formation of Heterocycles: Research has demonstrated the utility of iodine-catalyzed reactions in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. For example, molecular iodine has been used to catalyze the synthesis of 3-pyrrole-substituted 2-azetidinones. mdpi.com While this specific example uses I₂, the broader field of iodine catalysis, which includes ICl₃, is highly relevant to the synthesis of complex organic molecules like quinoxalines and various N, O, and S-containing heterocycles. researchgate.netresearchgate.netnih.gov
Cleavage of Carbon-Heteroatom Bonds: ICl₃ has the ability to cleave carbon-oxygen and carbon-nitrogen bonds in certain functional groups, offering a tool for selective transformations in organic synthesis. smolecule.com
Recent research also highlights its application as a cathode material in Li-Cl₂ batteries, where it facilitates oxidation and enhances battery performance. sigmaaldrich.com
Advanced Spectroscopic and Structural Investigations of ICl₃ in Diverse Environments
Understanding the structure and behavior of this compound in different physical states and in the presence of other molecules is crucial for optimizing its applications. Advanced spectroscopic and computational methods are employed for these investigations.
Structural Characteristics:
In the solid state, this compound exists as a planar dimer, I₂Cl₆, with two bridging chlorine atoms. wikipedia.orgvpscience.org Each iodine atom is surrounded by four chlorine atoms in a square planar geometry, with two lone pairs of electrons in the axial positions. vpscience.org This dimeric structure is a key feature of its solid-state chemistry. colab.ws In contrast, the related compound (trifluoromethyl)iodine dichloride (CF₃ICl₂) is monomeric and has a T-shaped molecular structure. nih.gov
Upon heating, ICl₃ decomposes into iodine monochloride (ICl) and chlorine gas. smolecule.com
Spectroscopic and Computational Studies:
Vibrational Spectroscopy: The Raman and infrared spectra of solid I₂Cl₆ have been studied to understand its vibrational modes. colab.ws These techniques are also used to study the adducts formed between ICl and pyridine (B92270) bases, providing information on the N-I bond strength. publish.csiro.au
NMR Spectroscopy: ¹H NMR spectroscopy has been used to monitor the reaction of ICl₃ with iodobenzene (B50100) in deuterated chloroform (B151607) to estimate its oxidative capacity relative to other iodine(III) compounds. rsc.org While specific ¹⁹F NMR studies have been conducted on related compounds like CF₃ICl₂, similar techniques could be applied to study ICl₃ complexes. nih.govacs.org
UV-Visible Spectroscopy: The electronic absorption spectra of ICl₃ in various non-aqueous solvents like chloroform, dichloromethane (B109758), and propylene (B89431) carbonate have been studied, particularly in the context of its complex formation with crown ethers. researchgate.netresearchgate.netresearchgate.net These studies reveal the formation of charge-transfer complexes. researchgate.netresearchgate.net The absorption spectrum of ICl₃ in carbon tetrachloride has also been examined. royalsocietypublishing.org
Photoelectron Spectroscopy (PES): Combined with theoretical calculations, PES has been used to study the ionization potentials of this compound. These experiments indicate that the spectrum of ICl₃ is composed of the spectra of iodine monochloride and chlorine. researchgate.netresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations have been employed to explore the mechanism of the ICl₃-catalyzed ring-opening polymerization of L-lactide, proposing different catalytic pathways. researchgate.net Theoretical studies have also been used to examine the transition state structure and energy changes for the dissociation of ICl₃. researchgate.net
These advanced investigations provide a deeper understanding of the fundamental properties of this compound, which is essential for the rational design of new catalysts and synthetic methodologies.
Q & A
Q. What are the laboratory synthesis methods for iodine trichloride, and how do reaction conditions influence product purity?
this compound can be synthesized via two primary routes:
- Direct halogenation : Reacting iodine (I₂) with excess chlorine gas (Cl₂) at 105°C yields ICl₃. This method requires careful stoichiometric control to avoid byproducts like iodine monochloride (ICl) .
- Low-temperature chlorination : Excess liquid chlorine reacts with iodine at -70°C , producing ICl₃ with minimal decomposition .
Methodological Note : Use inert atmospheres to prevent oxidation side reactions. Post-synthesis, characterize purity via melting point analysis (63°C) and X-ray crystallography to confirm the dimeric I₂Cl₆ structure .
| Synthesis Method | Temperature | Reactants | Key Observations |
|---|---|---|---|
| High-temperature gas-phase | 105°C | I₂ + Cl₂ (g) | Requires excess Cl₂ |
| Low-temperature liquid-phase | -70°C | I₂ + Cl₂ (l) | Minimizes decomposition |
Q. How does the molecular geometry of this compound affect its chemical reactivity?
ICl₃ adopts a planar dimeric structure (I₂Cl₆) in the solid state, with two bridging Cl atoms. This structure increases stability by delocalizing electron density . In the molten state, it dissociates into ICl⁺₂ and ICl⁻₄ , enhancing conductivity and reactivity as an oxidizing agent .
Methodological Note : Use VSEPR theory to predict geometry (trigonal bipyramidal for monomeric ICl₃) and Raman spectroscopy to identify bridging vs. terminal Cl bonds .
Advanced Research Questions
Q. What mechanisms govern the thermal decomposition of this compound, and how can kinetic parameters be quantified?
ICl₃ decomposes above 67°C via a unimolecular pathway:
The reaction is homogeneous and initiated by trace iodine radicals .
Methodological Note : Conduct thermogravimetric analysis (TGA) to monitor mass loss and gas chromatography (GC) to quantify Cl₂ evolution. Rate constants can be derived using first-order kinetics under controlled atmospheres .
Q. How can computational chemistry elucidate the electronic properties of this compound?
Density Functional Theory (DFT) simulations reveal hybridization of iodine’s 5s, 5p, and 5d orbitals, forming sp³d hybrid orbitals . This configuration explains its trigonal bipyramidal geometry and strong electrophilicity .
Methodological Note : Use software like Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict redox behavior. Validate results with UV-Vis spectroscopy .
Q. What analytical techniques resolve equilibrium dynamics in reversible ICl₃ reactions?
The equilibrium:
is influenced by pressure and temperature. Le Chatelier’s principle predicts that increasing Cl₂ partial pressure shifts equilibrium toward ICl₃ formation .
Methodological Note : Use in situ FTIR spectroscopy to track color changes (dark brown ICl → yellow ICl₃) and gravimetric analysis to measure Cl₂ uptake .
Safety and Handling
Q. What protocols mitigate risks when handling this compound in laboratory settings?
- Storage : Seal in glass ampoules under inert gas (e.g., argon) to prevent moisture absorption .
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid corrosive exposure .
- Decontamination : Neutralize spills with sodium thiosulfate (Na₂S₂O₃) to reduce iodine residues .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic pathways for ICl₃ be reconciled?
Early studies describe direct I₂ + Cl₂ reactions, while modern protocols emphasize stepwise ICl synthesis followed by chlorination . Resolution : Cross-validate methods using stoichiometric titration (e.g., Andrews endpoint for iodine quantification) and X-ray diffraction to confirm product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
